4-bromo-1-ethyl-3-methyl-1H-pyrazole
CAS No.: 519018-28-1
Cat. No.: VC2028271
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 519018-28-1 |
---|---|
Molecular Formula | C6H9BrN2 |
Molecular Weight | 189.05 g/mol |
IUPAC Name | 4-bromo-1-ethyl-3-methylpyrazole |
Standard InChI | InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 |
Standard InChI Key | HYPZYLLRIDYELJ-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)C)Br |
Canonical SMILES | CCN1C=C(C(=N1)C)Br |
Introduction
Chemical Structure and Identification
4-Bromo-1-ethyl-3-methyl-1H-pyrazole belongs to the class of halogenated azoles characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound features specific substitution patterns with the bromine atom at position 4, an ethyl group at position 1 (N1), and a methyl group at position 3 . The structure creates a unique electronic environment that influences its chemical reactivity and potential biological interactions.
Identification Parameters
The compound can be identified through various chemical descriptors as summarized in Table 1:
Parameter | Value |
---|---|
Molecular Formula | C₆H₉BrN₂ |
Molecular Weight | 189.00 g/mol |
IUPAC Name | 4-bromo-1-ethyl-3-methylpyrazole |
SMILES | CCN1C=C(C(=N1)C)Br |
InChI | InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 |
InChIKey | HYPZYLLRIDYELJ-UHFFFAOYSA-N |
CAS Number | Not specifically provided in search results |
Table 1: Chemical identification parameters of 4-bromo-1-ethyl-3-methyl-1H-pyrazole .
Physical and Chemical Properties
While comprehensive physical property data for 4-bromo-1-ethyl-3-methyl-1H-pyrazole is limited in the literature, its structural features allow for predictions of certain properties. Based on similar pyrazole derivatives, this compound is likely a crystalline solid at room temperature.
Predicted Physicochemical Properties
The compound possesses predicted collision cross-section (CCS) values across various ionization states, which are important for analytical identification using mass spectrometry techniques:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 189.00218 | 137.0 |
[M+Na]⁺ | 210.98412 | 140.2 |
[M+NH₄]⁺ | 206.02872 | 141.7 |
[M+K]⁺ | 226.95806 | 141.5 |
[M-H]⁻ | 186.98762 | 136.4 |
[M+Na-2H]⁻ | 208.96957 | 139.5 |
[M]⁺ | 187.99435 | 136.0 |
[M]⁻ | 187.99545 | 136.0 |
Table 2: Predicted collision cross-section values for 4-bromo-1-ethyl-3-methyl-1H-pyrazole in various ionization states .
Chemical Reactivity
The chemical reactivity of 4-bromo-1-ethyl-3-methyl-1H-pyrazole is largely determined by the presence of the bromine substituent at position 4, which serves as an excellent leaving group for various substitution reactions. This feature makes the compound particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, which can introduce carbon-based substituents at the 4-position.
The pyrazole core provides an electron-rich heterocyclic system, with the nitrogen atoms serving as potential sites for coordination with metals or hydrogen bonding interactions. The N-ethyl substituent prevents reactivity at the N1 position, while the methyl group at position 3 contributes to steric effects that can influence reaction selectivity.
Structural Relatives and Derivatives
The literature contains numerous structural analogs of 4-bromo-1-ethyl-3-methyl-1H-pyrazole, many featuring additional functional groups that expand their application potential.
Carboxylic Acid and Ester Derivatives
One significant derivative is 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (C₇H₉BrN₂O₂), which bears a carboxylic acid group at position 5. This compound has a molecular weight of 233.06 g/mol and is characterized by the IUPAC name 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylic acid .
The methyl ester derivative, methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (C₈H₁₁BrN₂O₂), is another important related compound with a molecular weight of 247.09 g/mol . This ester can serve as a protected form of the carboxylic acid derivative, potentially useful in multistep synthetic pathways.
Similarly, the ethyl ester analog, ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (C₉H₁₃BrN₂O₂), with a molecular weight of 261.12 g/mol, has been documented .
Other Related Compounds
Additional structural relatives include:
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4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: This compound features an isobutyl group at position 3 instead of a methyl group, providing increased steric bulk and hydrophobicity .
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4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole: Contains an additional methyl group at position 5, resulting in a more sterically hindered compound.
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4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde: Features an aldehyde group at position 3 instead of a methyl group, offering a reactive handle for further functionalization .
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N-(adamantan-1-yl)-4-bromo-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide: A more complex derivative with an amide linkage to an adamantyl group, potentially useful in medicinal chemistry applications .
Future Research Directions
Several promising research directions for 4-bromo-1-ethyl-3-methyl-1H-pyrazole can be identified:
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Systematic investigation of biological activities: Comprehensive screening of the compound against various biological targets could reveal unexpected activities and potential therapeutic applications.
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Development of improved synthesis methods: More efficient, environmentally friendly synthetic routes could enhance the accessibility of this compound for research purposes.
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Exploration of novel derivatives: Using 4-bromo-1-ethyl-3-methyl-1H-pyrazole as a starting material for the synthesis of new compounds with enhanced properties or targeted biological activities.
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Applications in materials science: Investigation of potential applications in functional materials, where pyrazole derivatives have shown utility in areas such as coordination polymers, liquid crystals, and fluorescent materials.
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Computational studies: Theoretical investigations of the electronic properties, reactivity, and potential interactions with biological targets could guide experimental work and aid in the rational design of derivatives with enhanced properties.
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